![molecular formula C15H11N3O B1497239 10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B1497239.png)
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-a]carbazoles. These compounds are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves the condensation of 2-(dimethylaminomethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with guanidine and thiourea. This reaction yields 2-amino-8-methyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazole and 8-methyl-3,5,6,11-tetrahydro-2H-pyrimido[4,5-a]carbazole-2-thione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or silver oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives of the compound.
科学研究应用
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several scientific research applications, including:
作用机制
The mechanism of action of 10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological activities. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
Carbazole: A tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with similar structural features.
Uniqueness
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is unique due to its specific substitution pattern and the presence of both pyrimido and carbazole moieties. This unique structure imparts distinct photophysical and electronic properties, making it valuable for specialized applications in optoelectronics and medicinal chemistry .
属性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC 名称 |
10-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C15H11N3O/c1-8-3-2-4-10-11-6-5-9-7-16-15(19)18-13(9)14(11)17-12(8)10/h2-7H,1H3,(H2,16,18,19) |
InChI 键 |
KNTLJZKTLJWQSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=C3C=CC4=CNC(=O)NC4=C3N=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)
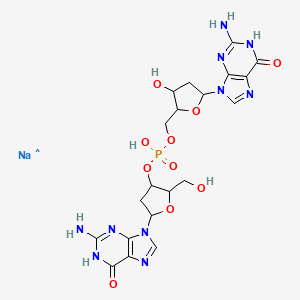
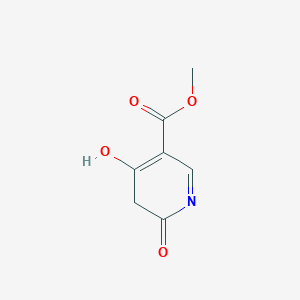
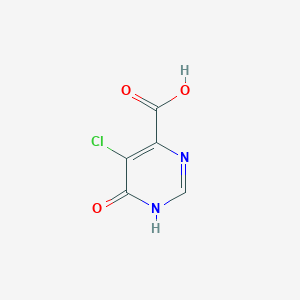
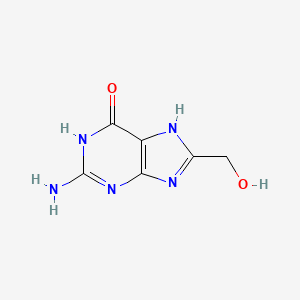
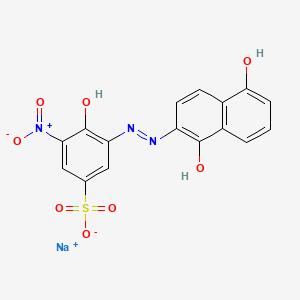

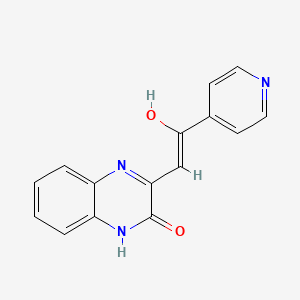
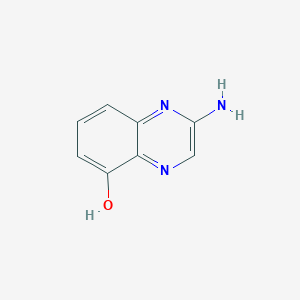
![3-Aminobenzo[e][1,2,4]triazin-7-ol](/img/structure/B1497174.png)
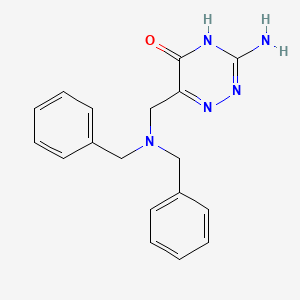
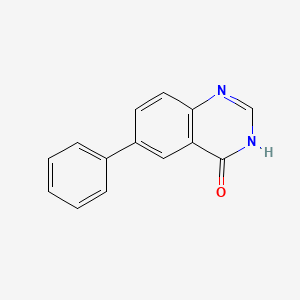
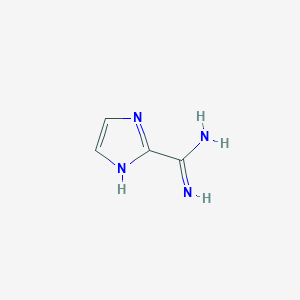
![1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine](/img/structure/B1497191.png)
